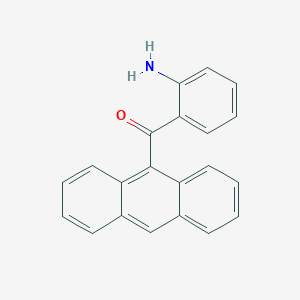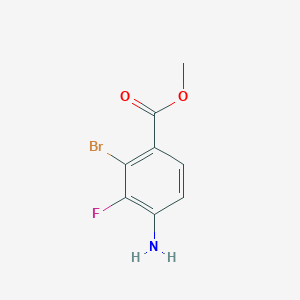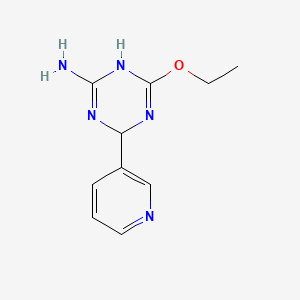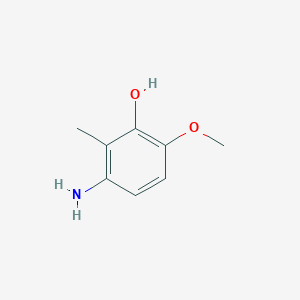![molecular formula C38H30Cl2N2P2 B13143022 6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride is a complex organophosphorus compound This compound is notable for its unique structure, which includes multiple phenyl groups and a benzazaphosphinine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride typically involves multi-step organic synthesis. The process often starts with the preparation of the benzazaphosphinine core, followed by the introduction of phenyl groups through various substitution reactions. The final step usually involves the formation of the diium salt by reacting the intermediate with a suitable dichloride source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metalloproteins. Additionally, its ability to undergo various chemical transformations makes it a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′]dithiophene
- 5,6,11,12-Tetraphenylnaphthacene
Uniqueness
Compared to similar compounds, 6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride is unique due to its benzazaphosphinine core and the presence of multiple phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C38H30Cl2N2P2 |
|---|---|
Molecular Weight |
647.5 g/mol |
IUPAC Name |
6,6,12,12-tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride |
InChI |
InChI=1S/C38H30N2P2.2ClH/c1-5-17-29(18-6-1)41(30-19-7-2-8-20-30)35-27-15-13-25-33(35)40-38-37(41)39-34-26-14-16-28-36(34)42(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32;;/h1-28,39-40H;2*1H/q+2;;/p-2 |
InChI Key |
LICAQFOYHGMUEH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+]2(C3=CC=CC=C3NC4=C2NC5=CC=CC=C5[P+]4(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


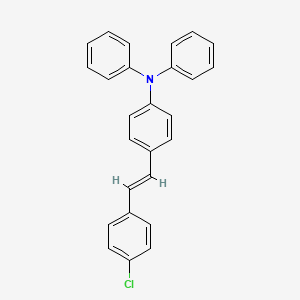
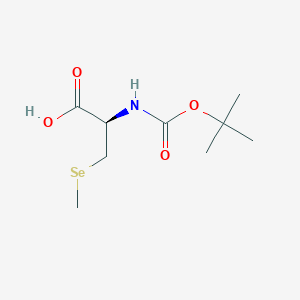
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
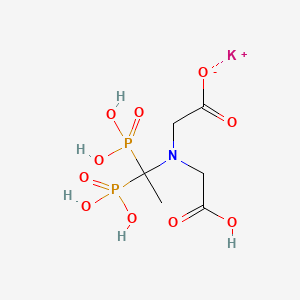
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
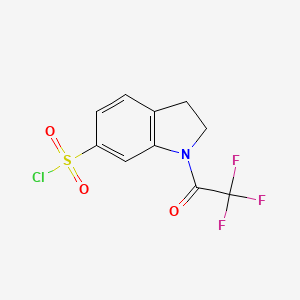
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
